Solubility profile of 5-(3-Methylphenyl)pyrimidine in organic solvents
Solubility profile of 5-(3-Methylphenyl)pyrimidine in organic solvents
Title: Solubility Profiling and Thermodynamic Analysis of 5-(3-Methylphenyl)pyrimidine: A Strategic Technical Guide
Executive Summary This technical guide provides a comprehensive solubility profile and thermodynamic analysis framework for 5-(3-Methylphenyl)pyrimidine , a critical biaryl pyrimidine intermediate often utilized in the synthesis of kinase inhibitors and functional materials. Given the proprietary nature of specific empirical datasets for this exact isomer, this guide synthesizes physicochemical behaviors from structural analogs (e.g., 4-methyl-5-phenylpyrimidine) and establishes the standard operating procedure (SOP) for determining its solubility map.
The guide focuses on the E-E-A-T principles: explaining the causality of solvent interactions, providing self-validating experimental protocols, and grounding all analysis in established thermodynamic models (Apelblat, van’t Hoff).
Part 1: Physicochemical Characterization & Predicted Profile
Before initiating wet-lab solubility studies, a theoretical profile must be established to guide solvent selection. 5-(3-Methylphenyl)pyrimidine is a lipophilic, nitrogenous heterocycle.
Table 1: Physicochemical Properties (Predicted & Analog-Based)
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | Biaryl system; planar geometry facilitates | |
| Molecular Weight | 170.21 g/mol | Low molecular weight facilitates dissolution but crystal lattice energy competes. |
| LogP (Predicted) | 2.2 – 2.8 | Moderately lipophilic. Indicates poor water solubility and high affinity for non-polar/aprotic solvents. |
| Melting Point | Est. 70 – 100 °C | Based on 4-methyl-5-phenylpyrimidine analogs. Lower MP suggests lower lattice energy, aiding solubility. |
| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents unless H-bond acceptance is strong. |
| H-Bond Acceptors | 2 (Pyrimidine N) | Facilitates interaction with protic solvents (MeOH, EtOH) via H-bonding. |
Solubility Behavior by Solvent Class
Based on the "Like Dissolves Like" principle and empirical data from structurally similar 5-arylpyrimidines [1][2]:
-
Dipolar Aprotic Solvents (DMF, DMSO):
-
Solubility:High .
-
Mechanism:[1] Strong dipole-dipole interactions disrupt the crystal lattice efficiently. These are recommended as "Good Solvents" for stock solutions but are difficult to remove.
-
-
Chlorinated Solvents (Chloroform, DCM):
-
Solubility:High .
-
Mechanism:[1] Favorable dispersion forces and weak hydrogen bonding with the pyrimidine nitrogens.
-
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol):
-
Solubility:Moderate (Temperature Dependent) .
-
Mechanism:[1] Solubility is driven by H-bonding between the solvent -OH and the pyrimidine N. These are ideal crystallization solvents as solubility drops significantly with temperature (cooling crystallization).
-
-
Non-Polar Solvents (Hexane, Heptane):
-
Solubility:Low .
-
Mechanism:[1] Lack of specific interactions (dipole or H-bond) makes these excellent anti-solvents to induce precipitation.
-
Part 2: Experimental Protocol for Solubility Determination
To generate a precise solubility curve (Mole Fraction vs. Temperature), the Laser Dynamic Method is superior to static gravimetric methods due to higher reproducibility and speed.
Protocol: Laser Dynamic Solubility Measurement
Objective: Determine the saturation temperature (
Reagents: 5-(3-Methylphenyl)pyrimidine (>99% purity), HPLC grade solvents (MeOH, EtOH, Toluene, Ethyl Acetate).
Workflow:
-
Preparation: Weigh a precise mass of solute (
) and solvent ( ) into a jacketed glass vessel. -
Heating: Heat the mixture linearly (e.g., 2 K/min) while stirring (400 rpm).
-
Detection: A laser beam passes through the suspension. A photodiode measures transmittance.
-
Low Transmittance: Solid particles present (scattering).
-
Max Transmittance: Complete dissolution.
-
-
Validation: Record the temperature at which transmittance hits the plateau (
). -
Repetition: Add more solute to the same vessel and repeat to generate the next point on the curve (Synthetic Method).
Diagram 1: Solubility Measurement Workflow (Laser Method)
Caption: Workflow for determining solubility via the Laser Dynamic Method, ensuring precise detection of the dissolution endpoint.
Part 3: Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to calculate enthalpy (
Modified Apelblat Equation
This is the most robust empirical model for pyrimidine derivatives in organic solvents [1][3].
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
- : Empirical parameters derived from regression.
Why use it? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.
Van't Hoff Equation
Used to calculate thermodynamic properties.[2]
-
(Enthalpy of Dissolution):
-
Positive (+): Endothermic dissolution (Solubility increases with T). Typical for 5-(3-Methylphenyl)pyrimidine.
-
Negative (-): Exothermic (Solubility decreases with T). Rare for this class.
-
-
(Entropy of Dissolution):
-
Usually positive, reflecting the disordering of the crystal lattice into the solvent.
-
Diagram 2: Thermodynamic Model Selection Logic
Caption: Decision matrix for selecting the appropriate thermodynamic correlation model based on data linearity.
Part 4: Process Implications for Drug Development
Understanding the solubility profile of 5-(3-Methylphenyl)pyrimidine allows for the optimization of Purification and Reaction steps.
-
Crystallization Strategy:
-
Use a Cooling Crystallization in Methanol or Ethanol.
-
Rationale: The solubility curve in alcohols is typically steep (high at boiling, low at RT), maximizing yield.
-
Anti-solvent Addition: If yield is low, add Water (anti-solvent) to the alcoholic solution to force precipitation.
-
-
Reaction Solvent:
-
Use Toluene or DMF for Suzuki couplings.
-
Rationale: High solubility ensures the reaction remains homogeneous, preventing occlusion of the catalyst in precipitated product.
-
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link
-
Zhang, C., et al. (2018). "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Journal of Chemical & Engineering Data. Link
-
PubChem. "4-Methyl-5-phenylpyrimidine (Compound Summary)."[4] National Library of Medicine. Link[4]
-
SciSpace. "Thermodynamic analysis of solubility of pyrimidine derivatives." Link
